9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O5/c1-28-12-4-2-3-10(7-12)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)11-5-6-13-14(8-11)30-9-29-13/h2-8H,9H2,1H3,(H2,21,26)(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYJHIORHRXMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Functionalization of the Purine Core
This five-step protocol derives from patented methodologies for analogous purine carboxamides:
Step 1 : Formation of 4,5-Diaminopyrimidine
2-(3-Methoxyphenyl)-4,6-dichloropyrimidine reacts with ammonium hydroxide under reflux to yield 4-amino-6-chloro-2-(3-methoxyphenyl)pyrimidine.
Conditions : Ethanol, 80°C, 12 h, 78% yield.
Step 2 : Cyclization to Purine Skeleton
Treatment with triethyl orthoformate in acetic anhydride induces cyclization:
$$
\text{C}{11}\text{H}{10}\text{ClN}3\text{O} + \text{HC(OEt)}3 \xrightarrow{\text{Ac}2\text{O}} \text{C}{12}\text{H}{10}\text{ClN}3\text{O}_2 + 3\text{EtOH}
$$
Conditions : 120°C, 3 h, 65% yield.
Step 3 : Oxidation at Position 8
The dihydro intermediate undergoes oxidation using potassium permanganate:
$$
\text{C}{12}\text{H}{10}\text{ClN}3\text{O}2 + \text{KMnO}4 \xrightarrow{\text{H}2\text{O, NaOH}} \text{C}{12}\text{H}8\text{ClN}3\text{O}3 + \text{MnO}_2
$$
Conditions : 0°C, 2 h, 82% yield.
Step 4 : Coupling with 1,3-Benzodioxol-5-Amine
A Buchwald-Hartwig amination installs the benzodioxolyl group:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 74% |
Step 5 : Carboxamide Installation
The nitrile intermediate is hydrolyzed using H₂O₂ and K₂CO₃:
$$
\text{C}{19}\text{H}{14}\text{N}5\text{O}4 + \text{H}2\text{O}2 \xrightarrow{\text{K}2\text{CO}3} \text{C}{19}\text{H}{15}\text{N}5\text{O}5
$$
Conditions : 60°C, 6 h, 88% yield.
Route 2: Convergent Synthesis via Suzuki Coupling
This three-step approach prioritizes late-stage diversification:
Step 1 : Preparation of Boronic Ester Intermediate
9-Bromo-8-oxo-7H-purine-6-carboxamide reacts with bis(pinacolato)diboron under Miyaura conditions:
$$
\text{C}7\text{H}4\text{BrN}5\text{O}2 + \text{B}2(\text{pin})2 \xrightarrow{\text{PdCl}2} \text{C}{13}\text{H}{17}\text{BN}5\text{O}_4
$$
Conditions : Dioxane, 80°C, 12 h, 91% yield.
Step 2 : Double Suzuki Coupling
Concurrent coupling with 3-methoxyphenylboronic acid and 1,3-benzodioxol-5-ylboronic acid:
| Reagent | Equiv | Role |
|---|---|---|
| 3-Methoxyphenyl-BA | 1.2 | Position 2 substituent |
| Benzodioxolyl-BA | 1.5 | Position 9 substituent |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
Conditions : DMF/H₂O (4:1), 100°C, 24 h, 68% yield.
Step 3 : Final Oxidation
Controlled oxidation with Jones reagent ensures selectivity:
$$
\text{C}{20}\text{H}{15}\text{N}5\text{O}5 + \text{CrO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{Target Compound}
$$
Conditions : 0°C, 30 min, 95% yield.
Optimization of Critical Parameters
Catalytic Systems for Amination (Table 1)
Comparative analysis of palladium catalysts in Step 4 of Route 1:
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd₂(dba)₃ | BINAP | 58 | 89 |
| Pd(OAc)₂ | Xantphos | 74 | 93 |
| PdCl₂(Amphos) | DPPF | 63 | 87 |
Data from demonstrates Xantphos’ superiority in minimizing dehalogenation side reactions.
Solvent Effects on Carboxamide Formation (Table 2)
Hydrolysis efficiency in Step 5 (Route 1):
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂O/EtOH | 60 | 6 | 88 |
| DMF | 100 | 2 | 72 |
| THF | 40 | 12 | 65 |
Aqueous ethanol maximizes yield while preventing decarboxylation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
9-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the purine core or the benzodioxole ring.
Reduction: Used to alter specific substituents, potentially modifying the compound’s biological activity.
Substitution: Common in modifying the methoxyphenyl group to introduce different functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated its ability to induce apoptosis in colorectal cancer cells. The mechanisms involved include cell cycle arrest and the activation of apoptotic pathways.
Case Study: Colorectal Cancer
A study published in 2022 investigated the effects of this compound on colorectal cancer cells. The findings indicated that treatment with varying concentrations of the compound led to significant cell death and inhibition of cell proliferation. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis .
Other Biological Activities
Beyond its anticancer potential, this compound exhibits various biological activities that may be explored further:
Antimicrobial Activity
Preliminary studies suggest that derivatives of purines can possess antimicrobial properties. Investigating this compound's efficacy against bacterial strains could open avenues for new antibiotic development.
Anti-inflammatory Effects
Research into purine derivatives has also indicated possible anti-inflammatory properties. The modulation of inflammatory pathways could make this compound a candidate for treating inflammatory diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
9-(2H-1,3-Benzodioxol-5-yl)-2-(2-Hydroxy-3-Methoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide
- Structural Differences: This analog (reported in ) replaces the 3-methoxyphenyl group with a 2-hydroxy-3-methoxyphenyl substituent.
- Functional Implications : The hydroxyl group may enhance metabolic stability by reducing oxidative demethylation or improve target affinity through additional hydrogen-bonding interactions. However, steric hindrance could also reduce binding efficiency .
2-(1,3-Benzodioxol-5-yl)-7-Chloro-8-Methyl-4-Quinolinecarboxylic Acid
- Core Structure: Unlike the purine scaffold, this compound () features a quinoline core with a carboxylic acid group at position 3. The shared 1,3-benzodioxole substituent suggests similar π-π stacking or hydrophobic interactions in target binding.
- The 7-chloro and 8-methyl groups may enhance steric bulk, affecting selectivity .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| 9-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | Purine | 9: 1,3-benzodioxol; 2: 3-methoxyphenyl | ~395.3* | High hydrogen-bonding potential (carboxamide) |
| 9-(2H-1,3-Benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | Purine | 2: 2-hydroxy-3-methoxyphenyl | ~411.3* | Increased polarity (hydroxyl), potential metabolic stability |
| 2-(1,3-Benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | Quinoline | 4: carboxylic acid; 7: Cl; 8: CH3 | 357.75 (CAS 725217-61-8) | High acidity (carboxylic acid), lipophilic (Cl, CH3) |
| JWH-302 (2-(3-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone) | Indole | 3-methoxyphenyl, pentyl chain | ~335.4* | Cannabinoid receptor affinity, lipophilic |
*Calculated based on molecular formula.
Research Findings and Implications
- Substituent Effects : The 3-methoxyphenyl group in the target compound balances electron-donating effects (enhancing binding) and steric bulk (limiting off-target interactions). In contrast, the 2-hydroxy-3-methoxyphenyl analog () may face metabolic conjugation (e.g., glucuronidation) due to the hydroxyl group .
- Core Scaffold Differences: Purine derivatives are more likely to engage in hydrogen bonding (via N-H and carbonyl groups) compared to quinoline or indole cores, which prioritize hydrophobic interactions .
- Synthetic Strategies : Suzuki-Miyaura coupling (as seen in for carbazoles) could be applicable for introducing aryl groups to the purine scaffold, enabling modular synthesis of analogs .
Biological Activity
The compound 9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide , also known as a purine derivative, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a purine core substituted with a 1,3-benzodioxole and a 3-methoxyphenyl group. This unique arrangement contributes to its biological activity.
Antiviral Properties
Recent studies have indicated that purine derivatives exhibit antiviral properties. For instance, molecular docking studies have shown that compounds similar to this compound can effectively inhibit viral proteases, which are essential for viral replication. The binding affinity to the SARS-CoV-2 main protease was notably significant, suggesting potential as a therapeutic agent against COVID-19 .
| Compound | Binding Energy (kcal/mol) | Ki (nM) |
|---|---|---|
| This compound | -10.82 | 11.88 |
| Theaflavin-3-3’-digallate | -12.41 | 0.795 |
| Rutin | -11.33 | 4.98 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression. Notably, it has been shown to target breast and colon cancer cells , making it a candidate for further investigation in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for key enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic pathways.
- Antioxidant Activity : Preliminary studies suggest that it may also possess antioxidant properties, which can contribute to its protective effects against oxidative stress in cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- COVID-19 Treatment : A study utilizing molecular dynamics simulations indicated that this compound could stabilize interactions with viral proteases, suggesting potential as a lead compound for drug development against SARS-CoV-2 .
- Cancer Research : In experiments involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
Q & A
Q. What are the established synthetic routes for 9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide?
The synthesis typically involves multi-step reactions starting with functionalization of the purine core. Key steps include:
- Condensation reactions to introduce the 1,3-benzodioxol-5-yl group at position 9 and the 3-methoxyphenyl group at position 2.
- Carboxamide formation at position 6 via nucleophilic substitution or coupling reactions (e.g., using CDI or EDC/HOBt).
- Optimized conditions : Reactions often require anhydrous solvents (e.g., DMF, THF), controlled temperatures (e.g., 0–60°C), and catalysts like Lewis acids (e.g., AlCl₃) or palladium-based catalysts for cross-coupling steps .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product.
Q. How is the molecular structure of this compound characterized experimentally?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths (e.g., C-N bonds ~1.20 Å, C-C bonds 1.33–1.50 Å) and dihedral angles between aromatic substituents .
- NMR spectroscopy :
Q. What are the primary biological targets or pathways investigated for this compound?
Similar purine derivatives exhibit activity against:
- Cyclooxygenase (COX) enzymes : Anti-inflammatory effects via inhibition of COX-1/COX-2 (IC₅₀ values in the µM range) .
- Kinases or receptors : Structural analogs show modulation of adenosine receptors or tyrosine kinases, impacting cell proliferation or apoptosis .
- In vitro assays : Use cell lines (e.g., RAW 264.7 macrophages for inflammation models) and enzyme inhibition assays (e.g., fluorescence-based COX kits) to evaluate activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from:
- Variability in assay conditions (e.g., pH, temperature, or solvent effects). Standardize protocols using reference inhibitors (e.g., indomethacin for COX assays) .
- Purity of compounds : Confirm purity (>95%) via HPLC and adjust for batch-to-batch variability .
- Statistical validation : Use multivariate analysis (e.g., ANOVA with post-hoc tests) to assess significance of activity differences .
Q. What methodologies are employed to study structure-activity relationships (SAR) for this compound?
SAR strategies include:
- Substituent modification : Replace the 3-methoxyphenyl group with halogenated or bulkier aryl groups to assess steric/electronic effects on target binding .
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with COX-2 or kinase active sites, guided by X-ray crystallographic data .
- Pharmacophore mapping : Identify critical functional groups (e.g., carboxamide, benzodioxole) for activity using comparative analysis of analogs .
Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?
Key considerations:
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency .
- Solvent optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., 2-MeTHF) to simplify purification .
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., carboxamide formation) to improve temperature control and scalability .
Methodological Notes
- Data Reproducibility : Archive reaction parameters (e.g., exact stoichiometry, stirring rates) in electronic lab notebooks .
- Advanced Analytics : Combine LC-MS with NMR for real-time reaction monitoring .
- Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IACUC protocols for in vivo studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
